1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by functionalization at the 5-position using trifluoromethylating agents . Another approach involves the lithiation of the pyrazole ring followed by electrophilic trapping with trifluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, lithiation in flow followed by trapping in batch with electrophiles has been reported to be effective in avoiding precipitation and ensuring consistent product quality . High-temperature vapor-phase reactions with transition metal-based catalysts can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethyl-substituted derivatives, which can exhibit enhanced biological activity .
Scientific Research Applications
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-pyrazole
- 5-(trifluoromethyl)-2H-pyridazine
- 4-(trifluoromethyl)pyridine
Uniqueness
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyrazole-pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules and functional materials .
Properties
CAS No. |
2411248-07-0 |
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Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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